Methotrexate alpha-methyl ester

Pharmaceutical Quality Control Regulatory Compliance Method Validation

Procure Methotrexate alpha-methyl ester (CAS 66147-29-3) as the chromatographically distinct EP Impurity I standard, essential for methotrexate impurity profiling. Substitution with the parent drug is invalid for regulatory methods. - Confirms system suitability: Ensures resolution between methotrexate and a specified impurity peak in EP/USP HPLC methods. - Supports regulatory filings: Qualified standard for generating impurity data critical to ANDA and DMF submissions. - Enables accurate quantification: ≥98% purity facilitates precise calibration for HPLC-UV or LC-MS batch release testing.

Molecular Formula C21H24N8O5
Molecular Weight 468.5 g/mol
Cat. No. B12317215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethotrexate alpha-methyl ester
Molecular FormulaC21H24N8O5
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)OC
InChIInChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(32)26-14(20(33)34-2)7-8-15(30)31/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,32)(H,30,31)(H4,22,23,24,27,28)
InChIKeyJYFDQHNTJJOKAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methotrexate alpha-Methyl Ester Specifications


Methotrexate alpha-methyl ester (MTX-α-Me, CAS 66147-29-3) is a chemically defined monoester derivative of the antifolate drug methotrexate (MTX) . It is primarily recognized and utilized as a specified impurity (Methotrexate EP Impurity I / USP Related Compound I) in pharmaceutical development and quality control [1]. Its molecular formula is C21H24N8O5, with a molecular weight of 468.47 g/mol and a reported purity of ≥98% for reference standard material . The compound features a methyl ester modification at the alpha-carboxyl position of the glutamic acid moiety, distinguishing it from the parent drug and other MTX-related impurities .

Identity Compendial EP Impurity I / USP Related Compound I
Derivative Alpha-methyl ester of methotrexate
Standard High-purity reference material for chromatography

Methotrexate alpha-Methyl Ester Substitution Risks


Substituting Methotrexate alpha-methyl ester with a generic 'methotrexate impurity standard' or the parent drug is scientifically invalid and poses a significant compliance risk in regulated analytical workflows. While other MTX esters may exhibit varying degrees of DHFR inhibition or altered lipophilicity [1], Methotrexate alpha-methyl ester is a specific, chromatographically distinct entity mandated by major pharmacopoeias (EP, USP) for impurity profiling [2]. Its unique retention time and spectral properties are non-interchangeable with those of other process-related impurities like Methotrexate EP Impurity C or E. Crucially, using the parent drug methotrexate cannot mimic the behavior of this alpha-methyl ester impurity in a separation method, leading to false negatives in purity assessment and potential failure of regulatory submissions. The following quantitative evidence details its specific identity and role, which are the sole justifications for its procurement.

Risk Other methotrexate impurities (e.g., EP Impurity C) have distinct retention times and may not meet compendial system suitability requirements.
Risk Parent methotrexate exhibits different chromatographic behavior; it cannot represent this alpha-methyl ester impurity, risking method specificity.
Risk Generic impurity standards may lack documented compendial identity, potentially invalidating method traceability and compliance documentation.

Methotrexate alpha-Methyl Ester Differentiation Evidence


Compendial Identity: EP Impurity I

Methotrexate alpha-methyl ester is unambiguously defined in the European Pharmacopoeia (EP) as Methotrexate Impurity I, and is similarly recognized as a USP Related Compound [1]. Unlike other structural analogs or esters that may have research interest, this specific compound has an official, regulated identity for the quality control of methotrexate drug substance and product.

Regulatory Identity
Specification review
EP Impurity I (alpha-methyl ester) vs. other process impurities (e.g., Impurity C). Unique compendial status for system suitability.
Supports method validation for compendial requirements
Pharmacopoeia-listed identity; confirm with current monograph
Pharmaceutical Quality Control Regulatory Compliance Method Validation

Lipophilicity Profile: HPLC Separation

The alpha-methyl ester modification alters the physicochemical properties of methotrexate in a quantifiable manner, which is directly exploitable for chromatographic separation. The compound has a calculated LogP of 1.259 , in contrast to the more hydrophilic parent drug methotrexate (reported LogP approx. -1.8) [1]. This increase in lipophilicity provides a physical basis for its distinct retention time on reversed-phase HPLC columns.

Lipophilicity (LogP)
Reported
Δ LogP ≈ +3.0 (Target: 1.259, Parent MTX: -1.8)
Explains distinct retention for HPLC resolution
Calculated property; confirm with experimental retention data
Analytical Chemistry Chromatography Physicochemical Characterization

DHFR Inhibition: Inert as Prodrug

Studies on the class of methotrexate alpha-monoesters indicate a specific activity profile relevant to its use as a reference standard. A comparative study found that alpha-monoesters are generally less potent inhibitors of DHFR compared to the parent drug and the corresponding gamma-esters, with the order of activity being MTX > MTX gamma-esters > MTX alpha-esters [1]. Furthermore, the alpha-methyl ester itself is considered pharmacologically inert as an intact ester and does not function as a potent prodrug, requiring hydrolysis to the parent drug for significant DHFR inhibition .

DHFR Activity Rank
Class-level
Activity ranking: MTX > gamma-esters > alpha-esters; alpha-methyl ester among least active
Low-activity profile supports use as analytical marker
In vitro enzyme assay; class-level inference
Pharmacology Enzyme Inhibition Mechanism of Action

Chemical Identity and Purity

Methotrexate alpha-methyl ester is chemically distinct from other MTX monoesters (e.g., gamma-methyl ester, alpha-butyl ester) and dialkyl esters [1]. Its exact molecular identity is confirmed by its CAS number (66147-29-3), IUPAC name ((4S)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid), and specific InChI Key (JYFDQHNTJJOKAS-AWEZNQCLSA-N) . For use as a reference standard, the compound is supplied with a defined purity of ≥98% .

Identity & Purity
Specification review
CAS 66147-29-3; purity ≥98% (reference standard grade)
Ensures quantitative accuracy for impurity determination
Supplier-certified; review CoA for lot-specific data
Analytical Chemistry Quality Control Reference Standards

Solubility Profile: Method Development

The introduction of the methyl ester moiety modifies the solubility characteristics compared to the parent methotrexate disodium salt. Methotrexate alpha-methyl ester exhibits reduced aqueous solubility but is soluble in organic solvents such as DMSO and methanol . This property is crucial for preparing standard solutions in a defined solvent matrix for HPLC analysis, ensuring complete dissolution and stability.

Solubility Profile
Data to verify
Soluble in DMSO, methanol; reduced aqueous solubility compared to methotrexate salt
Guides solvent selection for standard solutions
Qualitative observation; validate solubility for your method
Analytical Method Development Formulation Science Physicochemical Properties

Methotrexate alpha-Methyl Ester Applications


HPLC System Suitability and Impurity Profiling

Procure Methotrexate alpha-methyl ester for use as a compendial reference standard (EP Impurity I) in the development and validation of HPLC methods for methotrexate drug substance and finished product [1]. Its distinct chromatographic behavior, arising from its unique structure and higher LogP, makes it ideal for confirming adequate resolution between the main methotrexate peak and a key specified impurity, a critical parameter for system suitability tests .

ANDA/DMF Method Validation Support

Utilize this compound as a qualified impurity standard to generate data for Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) [1]. Its recognized status as Methotrexate EP Impurity I ensures that analytical methods developed using this standard meet regulatory expectations for specificity and impurity control, supporting successful filings [1].

Peak Identification and Quantification

Employ the high-purity (≥98%) Methotrexate alpha-methyl ester as a primary standard for the accurate quantification of this specific impurity in methotrexate batches [1]. Its defined chemical identity (CAS, InChI Key) and solubility in DMSO/methanol facilitate the preparation of precise calibration standards for HPLC-UV or LC-MS methods, ensuring reliable impurity determination .

Inactive Control for Pharmacology Studies

In research settings investigating methotrexate metabolism or prodrug strategies, this compound can be used as a chemically defined, low-activity analog [1]. Given its class-level property as a weak DHFR inhibitor, it may serve as a control for studies examining the biological effects of the intact ester moiety, distinct from the active parent drug methotrexate .

Application
Selection Property
Validation Focus
HPLC System Suitability
Compendial identity and distinct LogP
Resolution between parent drug and specified impurity
Method Validation for Regulatory Documentation
Pharmacopoeia-listed impurity standard
Specificity and accuracy supporting compendial methods
Impurity Quantification
High-purity reference material
Calibration traceability and linearity
Low-Activity Control in Pharmacology
Class-level weak DHFR inhibitor
Activity comparison to parent methotrexate

Technical Documentation Hub

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28 linked technical documents
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